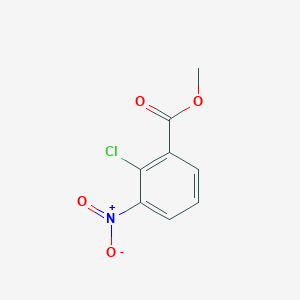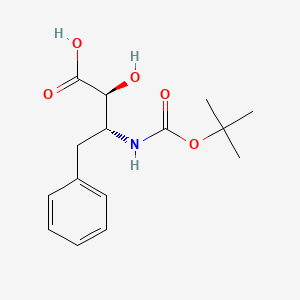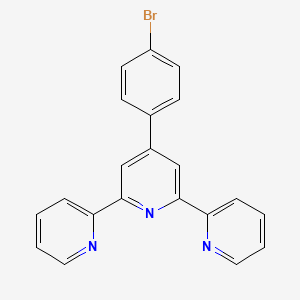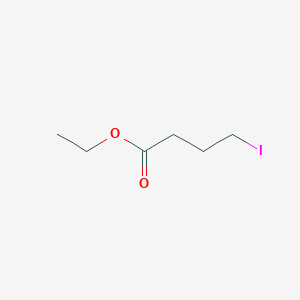
Ethyl 4-iodobutyrate
Übersicht
Beschreibung
Ethyl 4-Iodobutyrate is a chemical compound with the CAS Number: 7425-53-8 . It has a molecular weight of 242.06 . It is a liquid at room temperature and is stored in a refrigerator .
Synthesis Analysis
Ethyl 4-Iodobutyrate can be synthesized from ethyl 4-bromobutyrate . Another synthesis method involves the use of zinc-copper couple and ethyl 4-iodobutyrate .Molecular Structure Analysis
The IUPAC name for Ethyl 4-Iodobutyrate is ethyl 4-iodobutanoate . The InChI code is 1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 .Chemical Reactions Analysis
Ethyl 4-Iodobutyrate can be used as a reagent in various chemical reactions . For instance, it can be used in the synthesis of 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl] butanoic acid .Physical And Chemical Properties Analysis
Ethyl 4-Iodobutyrate is a liquid at room temperature . It has a molecular weight of 242.06 . The density is 1.614g/cm3 . The boiling point is 219.6ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Ethyl 4-iodobutyrate: A Comprehensive Analysis of Scientific Research Applications
1. Synthesis of Stable S-Adenosylmethionine (SAM) Mimetics Ethyl 4-iodobutyrate has been utilized in the synthesis of stable SAM mimetics, which are important in biological methylation processes and have potential therapeutic applications .
Organic Synthesis: This compound serves as a reagent in various organic transformations, including the synthesis of heterocyclic compounds that are significant in medicinal chemistry .
Medicinal Chemistry: In medicinal chemistry, Ethyl 4-iodobutyrate is used to create medications for various diseases, particularly in the synthesis of heterocyclic compounds with a wide range of therapeutic drug applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFVPPGVAHZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447322 | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-iodobutyrate | |
CAS RN |
7425-53-8 | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of Ethyl 4-iodobutyrate in organic chemistry?
A1: Ethyl 4-iodobutyrate serves as a versatile building block in organic synthesis. Its primary role lies in its ability to act as an electrophile in various reactions, allowing for the introduction of a four-carbon chain with an ester functionality.
Q2: Are there any examples of ethyl 4-iodobutyrate being used to synthesize biologically active molecules?
A2: Yes, ethyl 4-iodobutyrate has been employed in the synthesis of analogues of bioactive molecules.
- HETE Analogues: Researchers utilized ethyl 4-iodobutyrate in the preparation of stable 5-hydroxyeicosatetraenoic acid (HETE) analogues incorporating a ferrocene backbone. These analogues were designed to investigate the structure-activity relationships of HETEs and their potential as anti-inflammatory agents. [] Similarly, it played a crucial role in synthesizing an iron-containing HETE analogue with a central (2E,4Z)-hexa-2,4-dien-1-ol–Fe(CO)3 moiety, studied for its apoptosis-inducing activity in cancer cells. []
Q3: Can you describe the stereoselectivity observed when using ethyl 4-iodobutyrate derived reagents?
A: In the synthesis of both ferrocene-containing 5-HETE analogues and the iron-containing HETE analogue, a titanium-zinc organyl derived from ethyl 4-iodobutyrate exhibited remarkable diastereoselectivity when added to aldehydes. [, ] This addition, facilitated by Ti(OiPr)3Cl and using 2-methyltetrahydrofuran (2-Me-THF) as the solvent, consistently provided the desired (Rₚ,5S) configuration in the products. [] This high diastereoselectivity is crucial for generating stereochemically defined molecules, especially when targeting specific biological activities.
Q4: Are there any analytical techniques mentioned in the studies that were used to characterize compounds synthesized using ethyl 4-iodobutyrate?
A: The research articles highlight the use of X-ray crystallography and NMR spectroscopy to confirm the structures and stereochemistry of compounds synthesized using ethyl 4-iodobutyrate as a building block. [] X-ray crystallography provided definitive structural information of an intermediate, validating the stereochemical outcome of a key reaction. Additionally, NMR spectroscopy, including the analysis of Mosher ester derivatives, offered further confirmation of the absolute configuration at specific chiral centers. [] These techniques are essential for accurate structural elucidation in organic synthesis, especially when dealing with complex molecules and stereochemical intricacies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


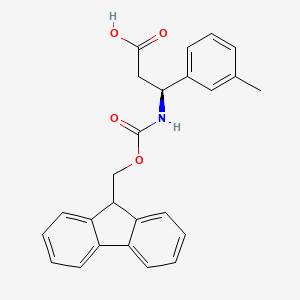
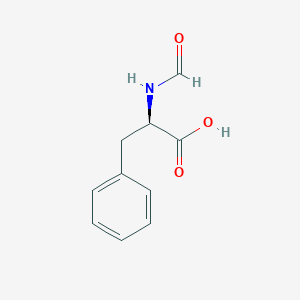


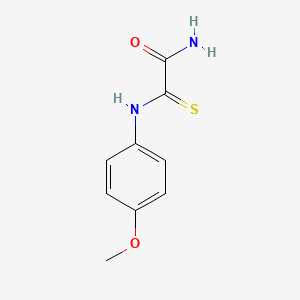
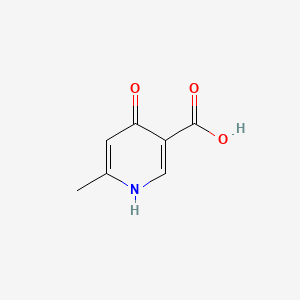
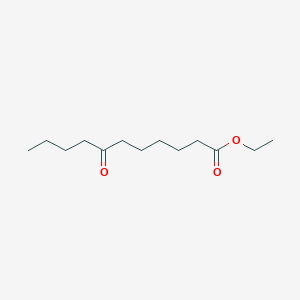
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)


